molecular formula C16H17N3O4S2 B583457 3-Ethyl-2-imine Meloxicam CAS No. 1331636-17-9

3-Ethyl-2-imine Meloxicam

Cat. No. B583457
CAS RN: 1331636-17-9
M. Wt: 379.449
InChI Key: OMOBKXDGWGHXMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-2-imine Meloxicam is a biochemical used for proteomics research . It is also known as N-[(2Z)-3-Ethyl-5-methylthiazol-2-(3H)-ylidene]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide . It is an impurity of Meloxicam .


Molecular Structure Analysis

The molecular formula of 3-Ethyl-2-imine Meloxicam is C16H17N3O4S2 and it has a molecular weight of 379.45 . It contains a total of 44 bonds; 27 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 6 double bonds, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 ten-membered ring, and 1 tertiary amine (aliphatic) .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-Ethyl-2-imine Meloxicam can be achieved through a series of chemical reactions starting from commercially available starting materials.", "Starting Materials": [ "4-Methylsulfonyl-2-methylphenylacetic acid", "Ethylamine", "Sodium hydroxide", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Conversion of 4-Methylsulfonyl-2-methylphenylacetic acid to 4-Methylsulfonyl-2-methylphenylacetic acid chloride using thionyl chloride.", "Step 2: Reaction of 4-Methylsulfonyl-2-methylphenylacetic acid chloride with ethylamine to form 3-Ethyl-2-imine Meloxicam intermediate.", "Step 3: Neutralization of the reaction mixture with sodium hydroxide.", "Step 4: Isolation of 3-Ethyl-2-imine Meloxicam intermediate by filtration and washing with water.", "Step 5: Conversion of 3-Ethyl-2-imine Meloxicam intermediate to 3-Ethyl Meloxicam using methanol and hydrochloric acid.", "Step 6: Conversion of 3-Ethyl Meloxicam to 3-Ethyl-2-imine Meloxicam using ethylamine and sodium hydroxide.", "Step 7: Isolation of 3-Ethyl-2-imine Meloxicam by filtration and washing with water." ] }

CAS RN

1331636-17-9

Product Name

3-Ethyl-2-imine Meloxicam

Molecular Formula

C16H17N3O4S2

Molecular Weight

379.449

IUPAC Name

N-(3-ethyl-5-methyl-1,3-thiazol-2-ylidene)-4-hydroxy-2-methyl-1,1-dioxo-1$l^{6}

InChI

InChI=1S/C16H17N3O4S2/c1-4-19-9-10(2)24-16(19)17-15(21)13-14(20)11-7-5-6-8-12(11)25(22,23)18(13)3/h5-9,20H,4H2,1-3H3

InChI Key

OMOBKXDGWGHXMU-UHFFFAOYSA-N

SMILES

CCN1C=C(SC1=NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O)C

synonyms

N-[(2Z)-3-Ethyl-5-methylthiazol-2-(3H)-ylidene]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.